molecular formula C13H13F3N4O2 B12445852 N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B12445852
M. Wt: 314.26 g/mol
InChI Key: NQRKEFXUNBSYJY-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions The pyrrole ring is then synthesized separately and attached to the pyrimidine ring through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving pyrimidine and pyrrole derivatives.

    Industry: The compound could be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the pyrrole and pyrimidine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpyrrole: A simpler analog that lacks the pyrimidine and trifluoromethyl groups.

    Trifluoromethylpyrimidine: Contains the pyrimidine ring and trifluoromethyl group but lacks the pyrrole ring.

    Pyrrole-2-carboxylic acid: Features the pyrrole ring and a carboxylic acid group instead of the glycine moiety.

Uniqueness

N-Methyl-N-[6-(1-methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrrole and pyrimidine rings, along with the trifluoromethyl group, allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13F3N4O2

Molecular Weight

314.26 g/mol

IUPAC Name

2-[methyl-[4-(1-methylpyrrol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid

InChI

InChI=1S/C13H13F3N4O2/c1-19-5-3-4-9(19)8-6-10(13(14,15)16)18-12(17-8)20(2)7-11(21)22/h3-6H,7H2,1-2H3,(H,21,22)

InChI Key

NQRKEFXUNBSYJY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC(=NC(=N2)N(C)CC(=O)O)C(F)(F)F

Origin of Product

United States

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